molecular formula C22H25ClO6 B13437478 (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol

(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol

Cat. No.: B13437478
M. Wt: 420.9 g/mol
InChI Key: KDFRSUSFBDLIIP-BDTNDASRSA-N
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Description

The compound “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” is a complex organic molecule featuring multiple functional groups, including a chloro-substituted aromatic ring, an ethoxyphenyl group, and a dihydropyran ring with hydroxymethyl and methoxy substituents. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Formation of the aromatic core: This could involve Friedel-Crafts alkylation to introduce the ethoxyphenyl group onto the chloro-substituted benzene ring.

    Construction of the dihydropyran ring: This might be achieved through a series of cyclization reactions, possibly involving the use of protecting groups to ensure selective functionalization.

    Introduction of hydroxymethyl and methoxy groups: These functional groups could be introduced through nucleophilic substitution reactions or via the use of organometallic reagents.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group could be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The chloro group could be reduced to a hydrogen atom using catalytic hydrogenation.

    Substitution: The methoxy group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound could serve as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable model for studying various organic reactions.

Biology

    Potential drug candidate: Due to its structural complexity, it might exhibit interesting biological activities, making it a candidate for drug development.

Medicine

    Pharmacological studies: It could be investigated for its potential therapeutic effects in various diseases.

Industry

    Material science: Its unique chemical properties might make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S)-2-[4-chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol
  • (2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-ethoxy-3,4-dihydropyran-3,4-diol

Uniqueness

The specific combination of functional groups and stereochemistry in “(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol” makes it unique. Its structural features might confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H25ClO6

Molecular Weight

420.9 g/mol

IUPAC Name

(2S,3R,4S)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxy-3,4-dihydropyran-3,4-diol

InChI

InChI=1S/C22H25ClO6/c1-3-28-17-7-4-14(5-8-17)10-15-11-16(6-9-19(15)23)22(27-2)21(26)20(25)12-18(13-24)29-22/h4-9,11-12,20-21,24-26H,3,10,13H2,1-2H3/t20-,21+,22-/m0/s1

InChI Key

KDFRSUSFBDLIIP-BDTNDASRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@]3([C@@H]([C@H](C=C(O3)CO)O)O)OC)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C=C(O3)CO)O)O)OC)Cl

Origin of Product

United States

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